![molecular formula C20H32O13 B10823548 [(2R,3R,4S,5S,6R)-3-acetyloxy-2-(acetyloxymethyl)-5-propanoyloxy-6-[(2S,3R)-2,3,4-trihydroxybutoxy]oxan-4-yl] propanoate](/img/structure/B10823548.png)
[(2R,3R,4S,5S,6R)-3-acetyloxy-2-(acetyloxymethyl)-5-propanoyloxy-6-[(2S,3R)-2,3,4-trihydroxybutoxy]oxan-4-yl] propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mannosylerythritol lipid-A (MEL-A) is a biosurfactant produced by certain yeast species, such as Pseudozyma and Ustilago. It is a glycolipid composed of a mannose sugar molecule linked to an erythritol molecule, with fatty acid chains attached. MEL-A is known for its excellent surface-active properties and versatile biochemical functions, making it useful in various industrial and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
MEL-A is typically produced through microbial fermentation. The yeast strains are cultured in a medium containing a carbon source, such as glycerol or coconut water, which supports the growth of the microorganisms and the production of MEL-A. The fermentation process involves the following steps:
Inoculation: The yeast strain is inoculated into a sterile fermentation medium.
Fermentation: The culture is incubated under controlled conditions (temperature, pH, and aeration) to promote the production of MEL-A.
Extraction: The biosurfactant is extracted from the culture broth using organic solvents.
Purification: The crude extract is purified using techniques such as chromatography to obtain pure MEL-A.
Industrial Production Methods
Industrial production of MEL-A involves large-scale fermentation processes. The use of inexpensive and renewable carbon sources, such as agricultural waste or by-products, can reduce production costs. Optimization of fermentation conditions, such as temperature, pH, and nutrient concentration, is crucial for maximizing yield. Downstream processing, including extraction and purification, is also optimized to ensure high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
MEL-A undergoes various chemical reactions, including:
Oxidation: MEL-A can be oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can modify the fatty acid chains attached to the glycolipid.
Substitution: Substitution reactions can introduce new functional groups into the MEL-A molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, are used to introduce new functional groups.
Major Products
The major products formed from these reactions include oxidized derivatives with hydroxyl or carbonyl groups, reduced derivatives with modified fatty acid chains, and substituted derivatives with new functional groups attached to the glycolipid .
Scientific Research Applications
MEL-A has a wide range of scientific research applications, including:
Chemistry: MEL-A is used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Mechanism of Action
MEL-A exerts its effects through its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. In gene transfection, MEL-A forms complexes with DNA or RNA, facilitating their entry into cells by promoting membrane fusion. The molecular targets and pathways involved include the cell membrane and intracellular transport mechanisms .
Comparison with Similar Compounds
MEL-A is compared with other mannosylerythritol lipids, such as MEL-B, MEL-C, and MEL-D. These compounds differ in their degree of acetylation and fatty acid chain length. MEL-A is unique due to its diacetylation at the C4 and C6 positions, which enhances its surface-active properties and makes it more effective in certain applications . Similar compounds include:
MEL-B: Monoacetylated at the C6 position.
MEL-C: Monoacetylated at the C4 position.
MEL-D: No acetyl groups.
MEL-A’s unique structure and properties make it particularly suitable for applications requiring high surface activity and low toxicity.
Properties
Molecular Formula |
C20H32O13 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6R)-3-acetyloxy-2-(acetyloxymethyl)-5-propanoyloxy-6-[(2S,3R)-2,3,4-trihydroxybutoxy]oxan-4-yl] propanoate |
InChI |
InChI=1S/C20H32O13/c1-5-15(26)32-18-17(30-11(4)23)14(9-28-10(3)22)31-20(19(18)33-16(27)6-2)29-8-13(25)12(24)7-21/h12-14,17-21,24-25H,5-9H2,1-4H3/t12-,13+,14-,17-,18+,19+,20-/m1/s1 |
InChI Key |
AHOSNCFDQRRRSJ-KTBDYWGHSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@H]1OC(=O)CC)OC[C@@H]([C@@H](CO)O)O)COC(=O)C)OC(=O)C |
Canonical SMILES |
CCC(=O)OC1C(C(OC(C1OC(=O)CC)OCC(C(CO)O)O)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


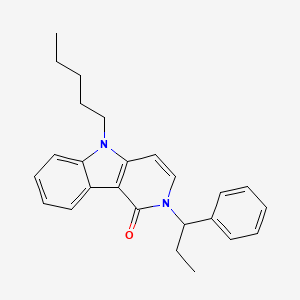
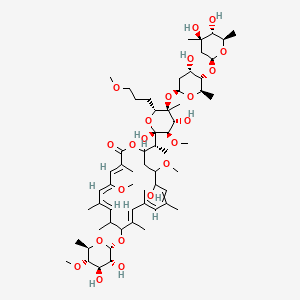
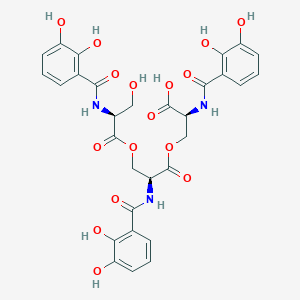
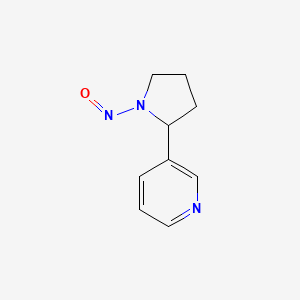

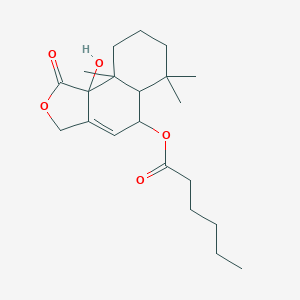
![7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione](/img/structure/B10823508.png)
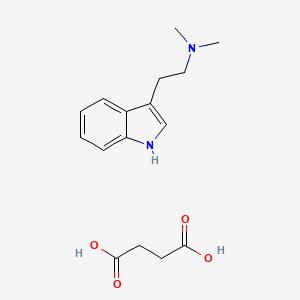


![[1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium](/img/structure/B10823531.png)
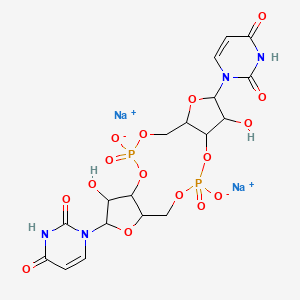
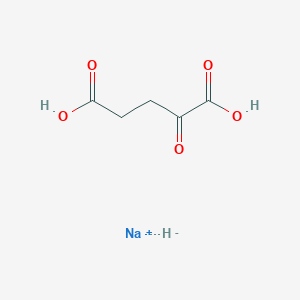
![2-[(Z)-hydroxyiminomethyl]-N-[2-hydroxy-1-[(4S)-4-(3-methoxy-5-oxo-2H-pyrrole-1-carbonyl)-4,5-dihydro-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B10823563.png)
